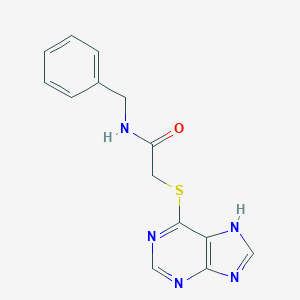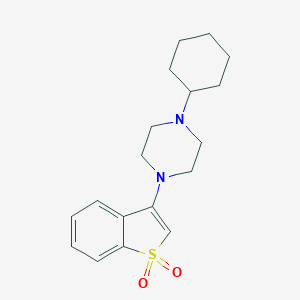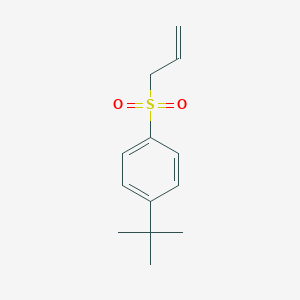![molecular formula C19H15N3O3 B498564 {2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid CAS No. 878436-89-6](/img/structure/B498564.png)
{2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid: is a complex organic compound that combines the structural features of quinoline, benzimidazole, and acetic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid typically involves multi-step organic synthesis. One common approach starts with the preparation of quinolin-8-ol, which is then reacted with a suitable benzimidazole derivative. The key steps include:
Formation of Quinolin-8-yloxy Intermediate: Quinolin-8-ol is reacted with a halomethyl derivative under basic conditions to form the quinolin-8-yloxy intermediate.
Coupling with Benzimidazole: The quinolin-8-yloxy intermediate is then coupled with a benzimidazole derivative in the presence of a base to form the desired product.
Acetylation: The final step involves the acetylation of the benzimidazole nitrogen to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
{2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline or benzimidazole rings.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the quinoline and benzimidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the quinoline or benzimidazole rings.
科学研究应用
{2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
作用机制
The mechanism by which {2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid exerts its effects is complex and involves multiple pathways:
Molecular Targets: The compound may target specific enzymes or receptors, such as kinases or G-protein coupled receptors (GPCRs).
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. For example, it might inhibit the activity of certain kinases, leading to reduced cell proliferation and increased apoptosis in cancer cells.
相似化合物的比较
{2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid: can be compared with other similar compounds to highlight its uniqueness:
Quinoline Derivatives: Compounds like quinoline-8-ol and its derivatives are known for their antimicrobial and anticancer properties.
Benzimidazole Derivatives: Benzimidazole compounds are widely studied for their antiviral and anticancer activities.
Uniqueness: : The combination of quinoline and benzimidazole moieties in This compound provides a unique structural framework that can interact with multiple biological targets, potentially leading to enhanced bioactivity compared to individual quinoline or benzimidazole derivatives.
Similar Compounds
Quinoline-8-ol: Known for its antimicrobial properties.
Benzimidazole: Widely used in medicinal chemistry for its antiviral and anticancer activities.
Quinoline-8-carboxylic acid: Another quinoline derivative with potential therapeutic applications.
This compound , covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds.
属性
IUPAC Name |
2-[2-(quinolin-8-yloxymethyl)benzimidazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c23-18(24)11-22-15-8-2-1-7-14(15)21-17(22)12-25-16-9-3-5-13-6-4-10-20-19(13)16/h1-10H,11-12H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSORGOKQDKICC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)O)COC3=CC=CC4=C3N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(5-iodo-2-pyridinyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498481.png)
![N-tert-butyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498482.png)
![N-(4-methoxy-2-methylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498483.png)
![1-[4-(Allylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B498486.png)
![2-[(4,5-dimethyl-1-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B498488.png)
![8-[1-(1,3-Benzothiazol-2-ylsulfonyl)propan-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B498489.png)
![10-amino-4,4-dioxo-4λ6,7-dithia-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,10-dien-12-one](/img/structure/B498490.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498491.png)
![{[(1E)-3-phenylprop-1-en-1-yl]sulfonyl}benzene](/img/structure/B498492.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498494.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B498501.png)

